molecular formula C8H7NO3 B1226519 Isatinic acid CAS No. 484-38-8

Isatinic acid

Cat. No.: B1226519
CAS No.: 484-38-8
M. Wt: 165.15 g/mol
InChI Key: MQMWPBBDMIYYMI-UHFFFAOYSA-N
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Description

Contextualization within Organic and Biological Chemistry Disciplines

In the field of organic chemistry, isatinic acid is primarily recognized as a versatile synthetic intermediate. The reversible ring-opening of isatin (B1672199) to form this compound is a key chemical transformation that allows for further functionalization. scielo.brmdpi.com This reaction unlocks pathways to synthesize a variety of more complex heterocyclic compounds that are not directly accessible from isatin itself. For instance, this compound is a crucial component in multicomponent reactions like the Pfitzinger reaction, where it serves as the foundation for constructing quinoline (B57606) scaffolds, which are prevalent in medicinal chemistry. mdpi.com

Within biological chemistry, this compound is understood as an important metabolite. It is an endogenous compound found in various organisms, including bacteria, plants, and mammals, often as part of the metabolic breakdown of tryptophan and other indole-containing molecules. scielo.brfrontiersin.orgfrontiersin.org Its presence in biological systems points to its role in fundamental biochemical processes. scielo.br Research has shown that this compound can exhibit biological activity itself, such as inhibiting monoamine oxidase (MAO), an enzyme crucial in neurotransmitter metabolism. acs.org The study of this compound's formation and subsequent conversion in organisms provides insight into metabolic pathways and the regulation of bioactive compounds. frontiersin.orgoup.com

Historical Evolution of this compound Research: Early Chemical Investigations and Contributions

The history of this compound is intrinsically linked to the discovery and study of its parent compound, isatin. Isatin was first isolated in 1840-1841 by Otto Linné Erdman and Auguste Laurent as a product from the oxidation of indigo (B80030) dye using nitric and chromic acids. scielo.brwikipedia.orgsciensage.info This discovery paved the way for extensive investigation into the chemistry of this novel orange-red compound.

Early chemists, including the renowned Adolf von Baeyer, conducted foundational research on isatin and its derivatives. sciepub.com During these investigations, it was established that the five-membered lactam ring of isatin could be cleaved by hydrolysis. Treatment of isatin with a base, followed by acidification, was found to yield this compound, which was correctly identified as o-aminobenzoylformic acid. sciepub.com These early studies also demonstrated the reversible nature of this reaction, showing that this compound readily cyclizes back to isatin, especially upon heating or under acidic conditions. sciepub.com Baeyer's work on isatin synthesis further solidified the structural relationship between isatin and this compound. sciepub.com These pioneering efforts provided the chemical groundwork for understanding this compound's properties and its potential as a reactive intermediate.

Fundamental Significance of this compound as a Chemical Intermediate and Metabolic Constituent

The importance of this compound stems from its dual role as both a transient building block in chemical synthesis and a key component in natural metabolic pathways.

As a Chemical Intermediate: this compound's utility in organic synthesis is significant. Its formation through the ring-opening of the readily available isatin provides a strategic entry point for constructing other important molecules. scielo.br The presence of both an amine and a carboxylic acid group allows for a range of subsequent reactions. A prime example is its role in the Pfitzinger synthesis of quinolines, where the isatin ring is opened in situ to form this compound, which then condenses with a carbonyl compound to build the quinoline core. mdpi.com It also participates in condensation reactions with other molecules, such as isoxazolones, to create complex heterocyclic systems. scielo.br

Key Synthetic Reactions Involving this compound

Reaction Name Reactants Product Class Significance
Pfitzinger Reaction Isatin (forms this compound in situ), Carbonyl Compound Quinolines A classic and versatile method for synthesizing substituted quinoline-4-carboxylic acids. mdpi.com

As a Metabolic Constituent: this compound is a naturally occurring molecule identified in various biological systems. It is a key intermediate in the catabolism of the plant hormone indole-3-acetic acid (IAA) by several soil bacteria, including Pseudomonas and Bradyrhizobium species. frontiersin.orgoup.com In these pathways, IAA is converted to isatin, which is then hydrolyzed to this compound before being further metabolized to anthranilate. frontiersin.orgoup.com Similarly, studies in pea stems have shown that exogenously applied isatin is converted into isatate (the salt of this compound) and anthranilate. oup.com In humans, isatin is an endogenous substance that can act as a modulator of biochemical processes, and its metabolism can lead to various products. scielo.brnih.gov The formation of this compound is part of these metabolic routes, influencing the biological activity profile of isatin itself. acs.orgnih.gov

Metabolic Pathways Featuring this compound

Organism/System Precursor Metabolic Pathway End Product(s)
Pseudomonas sp. Indole-3-Acetic Acid (IAA) IAA Degradation Anthranilate, Catechol frontiersin.orgoup.com
Bradyrhizobium japonicum Indole-3-Acetic Acid (IAA) IAA Degradation Anthranilic Acid oup.com
Pea Stems (Pisum sativum) Isatin Isatin Metabolism Anthranilate oup.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-aminophenyl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMWPBBDMIYYMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90964061
Record name (2-Aminophenyl)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90964061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

484-38-8
Record name Isatinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Aminophenyl)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90964061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISATINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ408385JT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Formation Pathways of Isatinic Acid

Hydrolytic Transformations from Related Indole (B1671886) Compounds

The primary laboratory method for producing isatinic acid involves the hydrolysis of isatin (B1672199). This process is reversible and subject to specific reaction conditions. acs.org

The hydrolysis of the γ-lactam ring in isatin to form this compound is a well-studied process that can proceed through different mechanisms depending on the pH of the solution. rsc.org The reaction involves the nucleophilic attack of a hydroxide (B78521) ion or water molecule on one of the carbonyl carbons of isatin, leading to the opening of the five-membered ring.

Under alkaline conditions, the hydrolysis is initiated by the attack of a hydroxide ion (OH⁻) on the C2-carbonyl group of isatin. This forms a tetrahedral intermediate. rsc.orgresearchgate.net Subsequent protonation and rearrangement lead to the cleavage of the N1-C2 bond, resulting in the formation of the isatinate anion. researchgate.net The rate of this reaction can show both a first- and second-order dependence on the hydroxide ion concentration. rsc.org

The Claisen-Shadwell synthesis route for isatin also involves this compound as a key intermediate. In this method, o-nitrobenzoylformic acid is reduced to its o-amino derivative, this compound, which then cyclizes to form isatin upon treatment with hydrochloric acid. sciepub.com

The hydrolysis of isatin to this compound is highly dependent on the reaction conditions. The use of a dilute solution of potassium hydroxide at elevated temperatures (100°C) can yield the potassium salt of this compound. sciepub.com The reaction is reversible, and under acidic conditions, this compound readily cyclizes back to isatin. sciepub.comasm.org

Various catalysts can be employed to facilitate the hydrolysis. For instance, the hydrolysis of isatin ketals, which are protected forms of isatin, has been achieved using p-sulfonic acid-calix[n]arenes as catalysts in the presence of microwave radiation and water as a solvent. scielo.br This method represents a greener approach to deprotection, leading to the formation of isatin which can then be hydrolyzed to this compound.

The table below summarizes the conditions for isatin hydrolysis.

Catalyst/ReagentConditionsOutcomeReference
Potassium Hydroxide (dilute)100°CPotassium salt of o-nitrobenzoylformic acid sciepub.com
Hydrochloric AcidAcidic conditionsCyclization of this compound to isatin sciepub.comasm.org
p-Sulfonic acid-calix[n]areneMicrowave, WaterHydrolysis of isatin ketal scielo.br

Mechanisms Governing the Hydrolysis of Isatin to this compound

Biocatalytic and Microbial Formation Pathways

This compound is a key intermediate in the microbial degradation of the plant hormone indole-3-acetic acid (IAA). oup.comscispace.com This metabolic process has been observed in various bacteria.

Several bacterial species have been identified that can utilize IAA as a source of carbon and energy. The catabolic pathway often involves the conversion of IAA through a series of intermediates, including this compound.

For example, strains of Bradyrhizobium japonicum metabolize IAA through a pathway that includes dioxindole-3-acetic acid, dioxindole, and isatin, which is then hydrolyzed to this compound (also referred to as 2-aminophenyl glyoxylic acid). asm.orgscispace.comnih.govsemanticscholar.org This is then further metabolized to anthranilic acid. asm.orgnih.gov Similarly, a Klebsiella strain has been shown to produce this compound as a metabolite during IAA catabolism. asm.org In Pseudomonas sp. strain LY1, IAA is transformed to dioxindole-3-acetic acid, then to isatin, which can be further converted to either this compound or catechol. frontiersin.orgnih.govfao.orgresearchgate.netfrontiersin.org The degradation of IAA in Pseudomonas putida 1290 is also suggested to proceed via catechol, indicating a pathway that may involve this compound. nih.gov

The following table outlines the microbial strains and their respective IAA degradation pathways involving this compound.

Microbial StrainDegradation Pathway of IAAKey IntermediatesReference
Bradyrhizobium japonicumIAA → Dioxindole-3-acetic acid → Dioxindole → Isatin → This compound → Anthranilic acidDioxindole-3-acetic acid, Dioxindole, Isatin asm.orgscispace.comnih.govsemanticscholar.org
Klebsiella sp.IAA → ... → This compound → Anthranilic acidNot fully detailed asm.org
Pseudomonas sp. LY1IAA → Dioxindole-3-acetic acid → Isatin → This compound or CatecholDioxindole-3-acetic acid, Isatin frontiersin.orgnih.govfao.orgresearchgate.netfrontiersin.org
Pseudomonas putida 1290IAA → ... → CatecholCatechol nih.gov

The microbial degradation of IAA to this compound involves a cascade of enzymatic reactions. While the complete enzymatic pathway is still under investigation in many organisms, key enzymes have been identified. The initial steps in many bacteria involve the oxidation of IAA. In Pseudomonas sp. LY1, an IAA degrading (iad) gene cluster has been identified which contains genes for the transformation of IAA. frontiersin.orgnih.govfao.org

The hydrolysis of isatin to this compound in a bacterial context is catalyzed by an enzyme known as isatin hydrolase. researchgate.net This enzyme is a cyclic amidohydrolase that is dependent on a metal ion, such as manganese (Mn²⁺), for its catalytic activity. The mechanism involves the activation of a water molecule by a histidine residue, which then acts as a nucleophile to attack the carbonyl group of isatin. researchgate.net

Different microbial strains exhibit variations in their ability to degrade IAA and the specific intermediates they produce. For instance, in Bradyrhizobium japonicum, the degradation of 4-chloro-IAA appears to halt at the 4-chloro-dioxindole stage, whereas 5-chloro-IAA is metabolized to 5-chloro-anthranilic acid, suggesting a specificity in the enzymatic machinery. asm.orgnih.gov

Pseudomonas sp. strain LY1 demonstrates the existence of multiple degradation pathways, where isatin can be channeled towards either this compound or catechol. frontiersin.orgnih.govfao.org This metabolic flexibility may provide an advantage to the organism in different environmental conditions. The study of these strain-specific profiles is crucial for understanding the broader ecological role of IAA catabolism and the production of intermediates like this compound.

Enzymatic Mechanisms Involved in Biodegradation Pathways

Exploration of Novel Chemical Synthesis Routes for this compound and its Precursors

This compound, or o-aminobenzoylformic acid, is a key chemical intermediate, primarily known in the context of its equilibrium with its cyclic lactam, isatin (1H-indole-2,3-dione). The synthesis of this compound is intrinsically linked to the synthesis of isatin, as this compound is the direct product of isatin's hydrolysis and often a transient intermediate in isatin's own formation. sciepub.comacs.org Consequently, exploring the synthesis of this compound necessitates an examination of the synthetic pathways to its precursors, with isatin being the most significant and immediate one. While classical methods such as the Sandmeyer, Stolle, and Gassman procedures have long been the cornerstones of isatin synthesis, modern research has focused on developing novel, more efficient, and environmentally benign routes. researchgate.netnih.govbiomedres.us

Recent advancements have provided alternative strategies for the synthesis of isatin and its derivatives, which are the direct precursors for generating this compound. These novel methods often focus on improving yields, accommodating a wider range of molecular substitutions, and utilizing more sustainable reagents and conditions.

One modern approach involves the direct oxidation of indole derivatives. A notable method uses an I2/tert-butyl hydroperoxide (I2/TBHP) system in dimethyl sulfoxide (B87167) (DMSO) to oxidize indoles, yielding isatin and its substituted derivatives. sciepub.com Another innovative oxidation technique employs organoselenium catalysts with hydrogen peroxide (H2O2) for the clean oxidation of isatin to isatoic anhydride (B1165640), a derivative of this compound, under mild and neutral conditions. nih.gov

Directed ortho-metalation (DoM) has emerged as a regioselective strategy for producing 4-substituted isatins, which are difficult to obtain through classical methods. scielo.br This technique involves the use of N-pivaloyl- or N-(t-butoxycarbonyl)-anilines, where the directing group guides metalation to the ortho position. The resulting dianion is then treated with diethyl oxalate, and subsequent deprotection and cyclization yield the desired isatin. scielo.br

Furthermore, modifications to traditional methods have been developed to overcome limitations. For instance, in the Sandmeyer synthesis, which involves the cyclization of an α‐isonitrosoacetanilide using a strong acid, methanesulfonic acid has been successfully used as a solvent and catalyst for highly lipophilic substrates that show poor solubility and incomplete cyclization in sulfuric acid. wikipedia.orgnih.gov

Multi-component reactions, often facilitated by microwave irradiation, represent another frontier in the efficient synthesis of complex isatin derivatives. These methods allow for the construction of spirooxindole moieties from isatin, an amino acid, and an alkyne in a one-pot synthesis, often without the need for a catalyst. nih.gov

The table below summarizes several novel and modified methodologies for the synthesis of isatin, the direct precursor to this compound.

Synthetic MethodPrecursor(s)Key Reagents/ConditionsProductKey Findings/AdvantagesCitation
Direct Indole OxidationIndolesI2/TBHP, DMSO, 80°CIsatin/Substituted IsatinsA direct method for synthesizing isatin from indole precursors. sciepub.com
Directed ortho-Metalation (DoM)N-pivaloyl- or N-(t-butoxycarbonyl)-anilines, Diethyl oxalateOrganolithium reagents, followed by deprotection and cyclization4-Substituted IsatinsProvides regioselective synthesis of 4-substituted isatins, which are challenging to produce via other methods. scielo.br
Modified Sandmeyer CyclizationLipophilic oximinoacetanilidesMethanesulfonic acid, 80°CLipophilic IsatinsOvercomes poor solubility of lipophilic intermediates in traditional sulfuric acid media, improving product yield. nih.gov
Gassman Synthesis ModificationAnilinesFormation of 3-methylthio-2-oxindoles, followed by oxidation (e.g., air oxidation)Substituted IsatinsA versatile and general procedure for a range of substituted isatins with yields between 40-81%. researchgate.netscielo.br
Stolle SynthesisPrimary or secondary arylamines, Oxalyl chlorideLewis acids (e.g., AlCl3, TiCl4, BF3)Substituted and Unsubstituted IsatinsConsidered a robust and primary alternative to the Sandmeyer methodology. wikipedia.orgscielo.br wikipedia.orgscielo.br
Microwave-Assisted Three-Component ReactionIsatin, Amino acid, But-2-ynedioatesMicrowave irradiation (150 W), aqueous medium, catalyst-freeIsatin derivatives with spirooxindole moietyAn efficient, environmentally friendly method for synthesizing complex derivatives. nih.gov
I2/DMSO-Mediated AromatizationTetrahydro indole-2,4-dionesI2, DMSO4-Hydroxyisatin derivativesAn efficient route starting from readily available β-enaminones and glyoxal. researchgate.net researchgate.net

The formation of this compound itself can occur as the final step before cyclization in certain synthetic routes or through the subsequent hydrolysis of the isatin ring. For example, the Claisen-Shadwell route involves treating an intermediate with hydrochloric acid to afford the free this compound, which then cyclizes to isatin. sciepub.com More commonly, this compound is generated by the ring-opening hydrolysis of isatin, a reaction that can be promoted by alkaline conditions or even UV irradiation. acs.orgscielo.br

The research findings for these novel pathways highlight a move towards greater efficiency, substrate scope, and selectivity. The development of these routes is crucial as it expands the accessibility of variously substituted isatinic acids for further use in the synthesis of pharmaceuticals and other heterocyclic compounds.

Elucidation of Chemical Reactivity and Reaction Mechanisms of Isatinic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety (-COOH) is a primary site for reactions such as esterification, amidation, and acid-base interactions.

The conversion of the carboxylic acid group of isatinic acid into an ester typically proceeds via the Fischer-Speier esterification mechanism. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an alcohol.

The mechanism involves several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid group by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Alcohol: The alcohol molecule then acts as a nucleophile, attacking the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. byjus.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). byjus.com

Elimination of Water: The elimination of a water molecule from the tetrahedral intermediate leads to the formation of a protonated ester.

Deprotonation: Finally, deprotonation of the resulting species regenerates the acid catalyst and yields the final ester product. byjus.com

ParameterConditionPurpose
Catalyst Strong acids (e.g., H₂SO₄, MeSO₃H, p-TSA)To protonate the carbonyl group and increase its electrophilicity. ucr.ac.crmdpi.com
Reactant Excess alcohol (e.g., Methanol (B129727), Ethanol, Isopropanol)To shift the equilibrium towards the product side (Le Chatelier's Principle). ucr.ac.cr
Temperature Elevated temperatures (e.g., 70-100 °C)To increase the reaction rate, though it has a minor negative effect on the equilibrium constant. ucr.ac.crije.ir
Water Removal Reactive distillation or use of a dehydrating agentTo prevent the reverse reaction (ester hydrolysis) and drive the reaction to completion. ucr.ac.cr
Table 1: Typical Conditions for Fischer Esterification of this compound.

The carboxylic acid group of this compound can react with ammonia (B1221849) or primary and secondary amines to form amides. However, due to the presence of the other reactive groups, intramolecular reactions are common. A notable example is the condensation of this compound (often generated in situ from its potassium salt, potassium isatinate) with urea (B33335) or guanidine (B92328). researchgate.net This reaction does not simply form an amide at the carboxyl group but proceeds to form quinazoline (B50416) derivatives through a cyclization process involving both the carboxylic acid and the primary amine.

In a similar vein, reactions of isatoic anhydride (B1165640) (which can be formed from isatin) with primary amines yield 2,3-dihydroquinazolin-4(1H)-ones, highlighting the propensity of this structural framework to undergo cyclizative amidation reactions. researchgate.net

This compound is an amino acid and can exist in various protonated and deprotonated states depending on the pH of the solution. The primary functional groups involved in these equilibria are the carboxylic acid (-COOH) and the primary amine (-NH₂). The pKa value for the carboxylic acid has been reported as 2.06, indicating it is a relatively strong acid. lookchem.com

The acid-base equilibrium can be described as follows:

In strongly acidic solutions, both the amine and the carboxylic acid are protonated, resulting in a cationic species.

As the pH increases, the carboxylic acid is the first to deprotonate, forming a neutral zwitterion, where the carboxylate group is negatively charged (-COO⁻) and the amino group is protonated (-NH₃⁺).

In basic solutions, the ammonium (B1175870) group deprotonates to yield the anionic form of this compound.

The proton transfer between the acidic carboxylic group and the basic amino group is fundamental to its chemistry in aqueous solutions.

CompoundFunctional GrouppKa ValueReference
This compoundCarboxylic Acid2.06 ± 0.54 lookchem.com
Isatin (B1672199)N-H (lactam)10.34 ± 0.20 chemicalbook.comchemicalbook.com
Table 2: Acidity Constants (pKa) of this compound and Related Isatin.

Amidation Reactions and Amide Bond Formation

Transformations Involving the Primary Amine Functional Group

The primary aromatic amine in this compound is a potent nucleophile and directs several key transformations. Its reactivity is central to various condensation and cyclization reactions.

One of the most significant reactions involving the amine group is the Pfitzinger quinoline (B57606) synthesis . In this reaction, this compound (generated by the base-catalyzed hydrolysis of isatin) condenses with a carbonyl compound containing an α-methylene group. core.ac.uk The amine group of this compound reacts with the carbonyl of the second reactant to form an intermediate that subsequently cyclizes and dehydrates to yield a quinoline-4-carboxylic acid.

Furthermore, the primary amine participates in condensation reactions with ureas and guanidine, leading to the formation of heterocyclic systems like quinazolines. researchgate.net The self-condensation of this compound to produce anhydrobiisatic acid is another reaction that hinges on the nucleophilicity of the primary amine attacking the keto group of a second molecule. researchgate.net

Mechanisms of Reactions at the Alpha-Keto Group

The alpha-keto group is an electrophilic center, susceptible to attack by various nucleophiles. Its reactivity is a cornerstone of many carbon-carbon bond-forming reactions involving this compound.

The general mechanism for nucleophilic addition to the alpha-keto group involves the attack of a nucleophile on the electrophilic keto-carbon. unacademy.com This attack breaks the C=O pi bond, with the electrons moving to the electronegative oxygen atom, forming a tetrahedral alkoxide intermediate. unacademy.com Subsequent protonation of this intermediate yields a tertiary alcohol. unacademy.com

This reactivity is often exploited in reactions starting with isatin, where the C3-keto group undergoes nucleophilic addition. nih.govwikipedia.org When isatin is used in aqueous basic or acidic media, it can first hydrolyze to this compound, which then reacts. mdpi.com For instance, in aldol-type reactions, an enolate ion acts as the nucleophile, attacking the keto group. This is followed by intramolecular cyclization and dehydration, leading to the formation of complex heterocyclic structures. The reaction of this compound with compounds possessing active methylene (B1212753) groups, such as malononitrile (B47326) or ethyl cyanoacetate, follows this pathway, ultimately leading to the synthesis of various quinoline and spiro-oxindole derivatives. soton.ac.uk

Aldol (B89426) Condensation and Related Carbon-Carbon Bond Forming Reactions

The carbonyl group at the 3-position of the isatin ring system, which corresponds to the keto group in this compound's cyclic form, is susceptible to nucleophilic attack, leading to aldol-type condensation reactions. scielo.br These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. wikipedia.org

Crossed aldol reactions between isatin and various ketones, such as acetone (B3395972) and cyclohexanone (B45756), have been reported to yield 3-substituted 3-hydroxyindolin-2-ones. nih.govresearchgate.net For instance, the reaction with acetone proceeds readily, while the use of the bulkier cyclohexanone can result in lower yields due to steric hindrance. researchgate.net The proposed mechanism for these base-catalyzed reactions involves the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the electrophilic C3-carbonyl of isatin. wikipedia.orgresearchgate.net

The scope of these reactions extends to include acetophenone (B1666503) and other cyclic ketones. researchgate.netscielo.br In some cases, the initial aldol adduct can undergo further reaction with a second equivalent of the ketone to form a 3,3-disubstituted oxindole. scielo.br

A variety of catalysts have been employed to facilitate these transformations, including environmentally benign options like crude earthworm extract, which has been shown to catalyze the asymmetric cross-aldol reaction of isatin derivatives with ketones. researchgate.net Other organocatalysts, such as proline and its derivatives, are also effective in promoting aldol reactions with high stereoselectivity. researchgate.net

The following table summarizes representative aldol condensation reactions involving isatin:

KetoneCatalyst/ConditionsProductYield (%)Enantiomeric Excess (ee, %)
AcetoneEarthworm extract, MeCN/H₂O3-hydroxy-3-(2-oxopropyl)indolin-2-oneHighModerate
CyclohexanoneEarthworm extract, MeCN/H₂O3-hydroxy-3-(2-oxocyclohexyl)indolin-2-one6229
AcetophenoneEarthworm extract, MeCN/H₂O3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-oneGoodModerate
AcetaldehydeMetal-free, enantioselective3-hydroxy-3-(1-hydroxyethyl)indolin-2-one--

A novel approach to carbon-carbon bond formation involves the rhodium-catalyzed reaction of isatins with 1-tosyl-1,2,3-triazoles, which generates unsymmetrical indigo-like compounds through the transformation of secondary amides and rhodium azavinylcarbenes. nih.gov

Reductive Transformations of the Carbonyl Center

The reduction of the carbonyl groups in isatin, the cyclic precursor to this compound, offers a pathway to various important heterocyclic structures. The non-amide carbonyl at the C3 position is typically more reactive towards reduction than the amide carbonyl at C2. wikipedia.org

Selective reduction of the C3-carbonyl group leads to the formation of dioxindole (3-hydroxy-2-oxindole). scielo.br Further reduction can yield oxindole. scielo.brwikipedia.org Common reducing agents for these transformations include lithium aluminum hydride, which can reduce isatins to indoles in good yields, particularly in solvents like THF. scielo.br

More recently, a highly chemoselective reduction of the C2-carbonyl of N-tosyl isatins has been achieved using a combination of B(C₆F₅)₃ and a hydrosilane, such as BnMe₂SiH or Et₂SiH₂, to produce indolin-3-ones. organic-chemistry.org This method is notable for its mild conditions and avoidance of metal catalysts. organic-chemistry.org The electron-withdrawing tosyl group on the nitrogen atom is crucial for directing the selectivity of the reduction to the C2 position. organic-chemistry.org

The reduction of isatin with potassium borohydride (B1222165) (KBH₄) in methanol can lead to the dimerization product, indirubin, a cytotoxic compound. wikipedia.orgresearchgate.net

The table below outlines various reductive transformations of isatin:

Reagent/CatalystProductComments
Lithium aluminum hydride/THFIndole (B1671886)Good yields (86-92%)
B(C₆F₅)₃/HydrosilaneIndolin-3-oneHighly chemoselective for C2-carbonyl of N-tosyl isatins
KBH₄/MethanolIndirubinDimerization via reductive coupling
Zinc/Acidic mediaAcetamidooxindoleFrom reduction of 1-methylisatin-3-oximes
SnCl₂/HCl or Electrochemical3-AminooxindoleFrom reduction of isatin oximes

Intramolecular Cyclization and Intermolecular Condensation Pathways

This compound and its parent compound, isatin, are versatile precursors for the synthesis of a wide array of heterocyclic compounds through various cyclization and condensation reactions. scielo.breurekaselect.com

Formation of Quinazoline Derivatives from this compound

The Pfitzinger reaction is a classic method for synthesizing quinoline-4-carboxylic acids, which involves the reaction of isatin with a carbonyl compound in the presence of a strong base. researchgate.net The reaction proceeds through the base-catalyzed ring-opening of isatin to this compound. mdpi.comcore.ac.uk This intermediate then condenses with the enolate of the carbonyl compound, followed by intramolecular cyclization and dehydration to form the quinoline ring. mdpi.com

The reaction conditions can be optimized by varying the catalyst, solvent, and temperature. mdpi.com For example, aminoethylamino-β-cyclodextrin has been used as a catalyst in water, providing an environmentally friendly approach. mdpi.com The nature of the substituents on the isatin ring can influence the reaction yield, with both electron-donating and electron-withdrawing groups being generally well-tolerated. mdpi.com

A direct synthesis of quinazoline derivatives involves the condensation of the potassium salt of this compound with ureas, ethyl carbamate, or guanidine. researchgate.net For example, condensation with urea yields 2-hydroxyquinazoline-4-carboxylic acid, while reaction with guanidine produces 2-aminoquinazoline-4-carboxylic acid in high yields. researchgate.net

Furthermore, isatin-7-carboxylic acid can be converted to isatoic anhydride-8-amide, a key intermediate for the synthesis of a range of quinazoline derivatives through pH-sensitive cyclization chemistry. nih.gov

Other Heterocyclic Ring-Forming Reactions

The reactivity of this compound and its precursors extends to the formation of various other heterocyclic systems. For instance, isatin can undergo ring-expansion reactions. A notable example is the reaction with indene-1,3-dione and an N-substituted pyridinium (B92312) bromide, which results in a two-carbon ring expansion to form dibenzo[b,d]azepin-6-ones. nih.gov

Condensation of isatin with aminouracils and isoxazolones in a one-pot, acid-catalyzed multicomponent reaction can lead to the formation of isoxazoloquinolines. wikipedia.org Spiro-annelations at the C3 position of isatin are also common, leading to the synthesis of spirooxindoles. nih.govscielo.br For example, a multicomponent reaction of N-substituted isatins, aminouracils, and isoxazolones can favor the formation of spirooxindoles. nih.gov

The reaction of isatin with malononitrile, secondary amines, alcohols, and molecular oxygen in a one-pot, five-component condensation provides access to structurally diverse 3-functionalized 2-oxindoles without the need for a metal catalyst. nih.gov

Oxidative and Reductive Chemistry of the Molecular Scaffold

The isatin scaffold can undergo various oxidative and reductive reactions, leading to a range of valuable chemical entities.

Oxidation of isatin with reagents such as hydrogen peroxide or chromic anhydride results in a Baeyer-Villiger type oxidation, cleaving the C2-C3 bond to form isatoic anhydride. nih.govwikipedia.orgscielo.br This reaction is significant as isatoic anhydride is a widely used intermediate in the synthesis of herbicides and pharmaceuticals. nih.govwikipedia.org More selective and environmentally benign methods for this oxidation have been developed, such as using hydrogen peroxide with an organoselenium catalyst. nih.gov

The oxidation of N-alkylated indoles using molecular oxygen in the presence of a photosensitizer represents a modern approach to synthesizing N-alkylated isatins. nih.gov Another metal-free method involves the iodine-catalyzed sequential C(sp³)–H oxidation and intramolecular C–N bond formation of 2′-aminoacetophenones to yield isatins. rsc.org

Conversely, the reduction of the isatin scaffold can lead to various indole derivatives. As mentioned previously, complete reduction of the heterocyclic ring of isatin with strong reducing agents like lithium aluminum hydride affords indoles. scielo.br Partial reduction yields dioxindoles and oxindoles, which are themselves important building blocks in medicinal chemistry. scielo.brscielo.br The reduction of isatin-3-oximes can lead to 3-aminooxindoles, which can be further functionalized. scielo.br

The following table summarizes key oxidative and reductive reactions of the isatin scaffold:

Reaction TypeReagent/ConditionsProduct
OxidationHydrogen peroxide, Chromic anhydrideIsatoic anhydride
OxidationH₂O₂, Organoselenium catalystIsatoic anhydride
OxidationO₂, PhotosensitizerN-alkylated isatin (from N-alkylated indole)
OxidationI₂, DMSOIsatin (from 2'-aminoacetophenone)
ReductionLithium aluminum hydrideIndole
Partial ReductionVariousDioxindole, Oxindole
ReductionKBH₄Indirubin (dimer)

Synthesis and Chemical Characterization of Isatinic Acid Derivatives and Analogs

Rational Design and Synthetic Strategies for Substituted Isatinic Acid Compounds

The rational design of this compound derivatives is centered on the strategic modification of the isatin (B1672199) scaffold to yield stable, isolable products. The primary synthetic route to this compound and its derivatives is the base-catalyzed hydrolysis (ring-opening) of the corresponding substituted isatin. scribd.commaxapress.com The stability of the resulting isatinate salt is a key consideration in its design.

N-Substitution: A common strategy to prevent facile recyclization is the substitution at the N-1 position of the isatin precursor. wikipedia.org N-alkylation or N-arylation of isatin is typically achieved by deprotonating the nitrogen with a base like sodium hydride to form the sodium salt of isatin, followed by reaction with an alkyl or aryl halide. scielo.brwikipedia.org The resulting N-substituted isatins can then be hydrolyzed under basic conditions to yield stable N-substituted this compound derivatives. maxapress.com

Ring Substitution: The introduction of substituents on the aromatic ring of isatin also serves as a critical design element. Electron-withdrawing or electron-donating groups can be incorporated using various established isatin synthesis methods, such as the Sandmeyer, Stolle, or Gassman procedures, starting from appropriately substituted anilines. nih.govbiomedres.us For instance, the Sandmeyer synthesis allows for the preparation of isatins from primary arylamines and chloral (B1216628) hydrate. scribd.comwikipedia.org The Stolle synthesis, another versatile method, involves the condensation of arylamines with oxalyl chloride and subsequent cyclization using a Lewis acid. wikipedia.orgbiomedres.us These substituted isatins are the direct precursors to ring-substituted isatinic acids via hydrolysis.

The following table summarizes synthetic approaches for various substituted this compound precursors (isatins).

Precursor Isatin DerivativeSynthetic MethodStarting MaterialsPurpose of Design
5-NitroisatinNitrationIsatin, Sulfonitric mixtureIntroduce a strong electron-withdrawing group. scielo.br
N-Alkyl/Aryl IsatinsN-SubstitutionIsatin, Alkyl/Aryl Halides, Base (e.g., NaH)Block N1-C2 cyclization pathway, enhance stability. scielo.brwikipedia.org
4-Substituted IsatinsDirected ortho-Metalation (DoM)N-pivaloyl-m-substituted anilines, Diethyl oxalateAchieve regioselective synthesis not possible with other methods. scribd.comscielo.br
5- and 7-Substituted IsatinsSandmeyer MethodologySubstituted anilines, Chloral hydrateIntroduce substituents at specific positions for reactivity studies. scribd.commaxapress.com

Systematic Investigations of Chemical Transformations of this compound Derivatives

The chemical reactivity of this compound derivatives is dominated by the interplay between the ortho-amino and glyoxylic acid functionalities. Key transformations include intramolecular cyclization, condensation, and decarboxylation.

Intramolecular Cyclization: The most prominent reaction of this compound and its N-unsubstituted derivatives is the intramolecular cyclization back to isatin. This reaction is readily initiated by acidification of the isatinate salt solution, which protonates the amine and carboxylate groups, facilitating nucleophilic attack of the amino group on the α-keto carbon. scielo.br The rate of this transformation is highly dependent on pH. scribd.com

Condensation Reactions: Stable salts of this compound, such as potassium isatinate, can serve as valuable synthons for building more complex heterocyclic structures. It has been shown that potassium isatinate condenses with compounds like urea (B33335), ethyl carbamate, and guanidine (B92328) to yield quinazoline (B50416) derivatives. researchgate.net For example, condensation with guanidine quantitatively produces 2-aminoquinazoline-4-carboxylic acid. researchgate.net Similarly, self-condensation of this compound can lead to the formation of anhydrobiisatic acid, a compound featuring a phenhomazine (B1228720) ring system. researchgate.net

Decarboxylation and Other Transformations: Under certain conditions, this compound derivatives can undergo decarboxylation. For instance, the reaction of this compound, formed under UV irradiation, with isoxazolone leads to a condensation product. scielo.br In a separate context, the oxidation of the parent isatin molecule with agents like hydrogen peroxide or chromic acid yields isatoic anhydride (B1165640), a related but distinct transformation that proceeds through a Baeyer–Villiger oxidation rather than via an this compound intermediate. wikipedia.orgnih.gov

The table below outlines some investigated chemical transformations.

This compound DerivativeReagents/ConditionsProduct(s)Transformation Type
This compound (from Isatin)Acidification (H+)IsatinIntramolecular Cyclization scielo.br
Potassium IsatinateGuanidine2-Aminoquinazoline-4-carboxylic acidCondensation researchgate.net
Potassium IsatinateUrea2-Hydroxyquinazoline-4-carboxylic acidCondensation researchgate.net
This compoundSelf-condensationAnhydrobiisatic acidCondensation researchgate.net
1-(2'-aminophenyl)-2-(piperidin-1-yl)ethane-1,2-dioneWaterRing-opened productNucleophilic ring-opening maxapress.com

Structure-Reactivity Relationships in this compound Analogues and Their Impact on Chemical Behavior

The chemical behavior of this compound analogs is profoundly influenced by the electronic nature of substituents on both the aromatic ring and the nitrogen atom. These substituents modulate the stability of the open-chain this compound form versus the closed-ring isatin form and affect the rates of chemical transformations.

Effect of Aromatic Ring Substituents: The presence of electron-withdrawing groups (e.g., -NO₂, -Cl, -Br) on the aromatic ring of the parent isatin influences the ease of hydrolysis. These groups increase the electrophilicity of the C2-carbonyl carbon, facilitating the initial nucleophilic attack by a hydroxide (B78521) ion to open the ring. maxapress.com In a study on the reaction of substituted isatins with piperidine, it was found that electron-attracting groups like chloro and bromo accelerate the rate of reaction by stabilizing the negative charge developed on the nitrogen atom of the tetrahedral intermediate. maxapress.com Conversely, electron-donating groups like a methyl group decrease the stability of this intermediate and thus inhibit the reaction rate. maxapress.com

The following table summarizes observed structure-reactivity relationships.

Substituent Type and PositionEffect on Isatin Ring OpeningEffect on Intermediate StabilityImpact on Chemical Behavior
Electron-withdrawing group (e.g., Cl, Br) on aromatic ringAccelerates rate of nucleophilic attack at C2. maxapress.comStabilizes the negatively charged tetrahedral intermediate. maxapress.comFavors the formation of the ring-opened this compound derivative.
Electron-donating group (e.g., CH₃) on aromatic ringInhibits rate of nucleophilic attack at C2. maxapress.comDestabilizes the negatively charged tetrahedral intermediate. maxapress.comDisfavors the formation of the ring-opened derivative.
N-Alkyl/Aryl groupNo direct effect on initial hydrolysisPrevents N1-C2 bond formation for recyclization.Stabilizes the this compound structure, preventing reversion to isatin. wikipedia.org
Hydroxyl group (-OH) on aromatic ringInfluences electronic properties.Can alter selectivity in certain reactions.Hydroxylation at the C5 position of isatin was found to affect selectivity in enzymatic reactions. acs.org

Advanced Analytical and Spectroscopic Characterization Methodologies for Isatinic Acid

Chromatographic Separation and Identification Techniques

Chromatographic methods are fundamental in separating isatinic acid from complex matrices, including reaction mixtures and biological samples. Techniques such as HPLC, GC-MS, and LC-MS provide the necessary resolution and sensitivity for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. ijarsct.co.inadvancechemjournal.compreprints.org It is frequently used to monitor the purity of related compounds and quantify their concentrations in various samples. ijarsct.co.in In the context of this compound, HPLC is instrumental in analyzing the degradation pathways of indole-3-acetic acid (IAA) and its derivatives, where this compound appears as a key metabolite. asm.org

Researchers have successfully used reverse-phase (RP) HPLC to separate this compound from its precursor, isatin (B1672199), and its degradation product, anthranilic acid. asm.org A typical mobile phase for such separations consists of a mixture of methanol (B129727) and a slightly acidic aqueous buffer (e.g., 0.5% acetic acid). asm.org Analysis of isatin by RP-HPLC can be achieved with a mobile phase containing acetonitrile, water, and an acid like phosphoric or formic acid. sielc.comsielc.com

A significant challenge in the HPLC analysis of this compound is its instability. In solution, particularly within an HPLC mobile phase, this compound can spontaneously cyclize back to isatin or decarboxylate to form anthranilic acid. asm.org This necessitates careful method development and rapid analysis to ensure accurate quantification. HPLC analysis of fermentation broths has also been used to isolate and purify isatin, the precursor to this compound, for further study. researchgate.net

Table 1: HPLC Method Parameters for Isatin Analysis

ParameterConditionReference
TechniqueReverse-Phase (RP) HPLC sielc.comsielc.com
ColumnNewcrom R1 sielc.comsielc.com
Mobile PhaseAcetonitrile (MeCN), Water, and Phosphoric Acid sielc.comsielc.com
NoteFor Mass-Spec (MS) compatibility, phosphoric acid should be replaced with formic acid. sielc.comsielc.com

This compound, being a polar and non-volatile amino acid, cannot be directly analyzed by Gas Chromatography (GC). Therefore, chemical derivatization is required to convert it into a volatile and thermally stable compound suitable for GC-MS analysis. sigmaaldrich.com This process involves replacing active hydrogens on the carboxylic acid and amine functional groups with nonpolar moieties. sigmaaldrich.com

While direct derivatization studies on this compound are not widely documented, methods for its precursor, isatin, provide a strong precedent. A common procedure for isatin involves a two-step derivatization: first with hydroxylamine (B1172632) hydrochloride, followed by a silylating agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). nih.govwestminster.ac.uk The resulting tert-butyldimethylsilyl (TBDMS) derivatives exhibit good chromatographic properties and are readily quantifiable by selected-ion monitoring (SIM) in the mass spectrometer. nih.govwestminster.ac.uk This approach allows for the sensitive detection of isatin in biological fluids and tissues. nih.gov

GC-MS is also extensively used to separate and identify volatile derivatives of the isatin core structure, which is closely related to this compound. For instance, various halogenated and methylated isomers of isatin have been successfully separated and identified using GC-MS, with distinct retention times for each derivative. researchgate.net

Table 2: GC-MS Retention Times for Volatile Isatin Derivatives

Isatin DerivativeRetention Time (min)Reference
6-Fluoroisatin5.4 researchgate.net
4-Fluoroisatin5.9 researchgate.net
6-Chloroisatin6.8 researchgate.net
4-Chloroisatin7.3 researchgate.net
6-Bromoisatin7.5 researchgate.net
4-Bromoisatin8.0 researchgate.net
6-Iodoisatin8.4 researchgate.net
4-Iodoisatin8.9 researchgate.net
4-Methylisatin10.8 researchgate.net
6-Methylisatin11.2 researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. ijraset.comnih.gov It is exceptionally well-suited for analyzing complex mixtures and is a dominant platform in the field of metabolomics. researchgate.netlcms.cz LC-MS is particularly valuable for identifying and quantifying this compound in biological and reaction contexts without the need for derivatization. asm.orgresearchgate.net

In metabolomic studies of bacterial indole-3-acetic acid (IAA) degradation, LC-MS has been essential for elucidating the metabolic pathway. asm.org These studies have identified this compound as a key intermediate formed from the hydrolysis of isatin. asm.orgresearchgate.net The use of LC-MS allows for the simultaneous monitoring of multiple components, providing a dynamic view of the metabolic process. asm.org The technique is capable of detecting not only the parent molecular ions but also adducts, such as the ammonium (B1175870) adduct of isatin, which can aid in identification. asm.org

The development of LC-tandem mass spectrometry (LC-MS/MS) methods further enhances selectivity and sensitivity, allowing for very low limits of detection (LOD) and quantification (LOQ) for related indole (B1671886) derivatives. researchgate.net

Table 3: LC-MS/MS Quantitative Data for Isatin and Related Indole Compounds

CompoundLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
Isatin0.01 ng0.04 ng researchgate.net
Indican0.004 ng0.015 ng researchgate.net
Indirubin0.01 ng0.04 ng researchgate.net
Indigotin0.03 ng0.1 ng researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Mass Spectrometric Approaches for Molecular Structure Elucidation

Mass spectrometry is indispensable for confirming the molecular identity of reaction products and metabolites. Soft ionization techniques are particularly important for analyzing labile molecules like this compound without causing fragmentation.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is ideal for producing intact molecular ions from polar, thermally labile compounds dissolved in a liquid solvent. wikipedia.org This makes it perfectly suited for confirming the formation of this compound in a reaction mixture. asianpubs.org

In a key study, ESI-MS was used to validate the identity of the product formed during the alkaline oxidation of isatin. asianpubs.org The reaction product was infused directly into the mass spectrometer. Analysis in the negative ionization mode was performed, as the carboxylic acid group of this compound is readily deprotonated. The resulting mass spectrum showed a major component with a parent mass-to-charge ratio (m/z) of 164.18. asianpubs.org This mass corresponds precisely to the deprotonated molecular ion of this compound (C₈H₆NO₃⁻), thereby providing definitive validation of its formation. asianpubs.org This application of ESI-MS is a clear example of its power in product validation in synthetic and mechanistic chemistry. asianpubs.org

Kinetic Spectrophotometric Methodologies for Reaction Monitoring

Kinetic studies provide vital information about reaction rates and mechanisms. Spectrophotometry offers a simple, rapid, and non-destructive method for monitoring reactions that involve a change in color or absorbance. sapub.org

A kinetic spectrophotometric method has been developed specifically to monitor the formation of this compound. asianpubs.org The method is based on the reaction of isatin with potassium permanganate (B83412) in an alkaline medium. asianpubs.orgasianpubs.orgksu.edu.sa This oxidation reaction produces this compound, which results in the formation of a distinct green-colored product. asianpubs.org The absorption spectrum of this product shows a characteristic maximum absorbance (λmax) at 605 nm. asianpubs.org

By monitoring the increase in absorbance at 605 nm over time, the rate of the reaction can be determined. asianpubs.org This allows for a kinetic analysis of isatin's oxidation. asianpubs.org Researchers have optimized various parameters, including reagent concentrations and temperature, to develop robust initial rate and fixed-time methods for the determination of isatin. asianpubs.orgasianpubs.org This methodology serves as an excellent tool for reaction monitoring, providing insights into the mechanism of this compound formation. asianpubs.org

Table 4: Optical and Validation Characteristics for Kinetic Spectrophotometric Determination of Isatin via this compound Formation

ParameterValueReference
Wavelength (λmax)605 nm asianpubs.org
Linearity Range5-50 µg/mL asianpubs.orgasianpubs.org
Limit of Detection (LOD)Ranges from 3.4 × 10⁻⁴ to 0.878 µg/mL asianpubs.orgasianpubs.org
Limit of Quantitation (LOQ)Ranges from 1.05 × 10⁻³ to 2.663 µg/mL asianpubs.orgasianpubs.org
Reaction Temperature25 ± 1 ºC asianpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. For this compound, NMR studies are typically performed on its stable salts, such as dialkylammonium or alkali metal isatinates, to prevent cyclization.

The ¹H NMR spectrum of an isatinate salt is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the protons of the counter-ion. The aromatic region typically displays a complex splitting pattern corresponding to the four protons on the benzene (B151609) ring. Their specific chemical shifts and coupling constants are diagnostic of the 1,2-disubstitution pattern. The amine protons often appear as a broad singlet, and their chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

In ¹³C NMR spectroscopy, this compound's structure is confirmed by the presence of eight distinct carbon signals. Two of these signals appear at low field (downfield), corresponding to the carbonyl carbons of the ketone and carboxylic acid groups, typically in the range of 170-200 ppm. libretexts.orgoregonstate.edu The remaining six signals in the aromatic region (approx. 110-150 ppm) correspond to the benzene ring carbons. The carbon atom attached to the amino group (C2) is shielded relative to the others, appearing at the higher-field end of the aromatic region.

Conformational analysis using NMR can provide insights into the rotational barriers of the molecule. copernicus.orgmdpi.comauremn.org.br For instance, the rotation around the C1-C(O) bond could be studied using variable temperature NMR or advanced 2D NMR techniques like NOESY, which can detect through-space correlations between protons. However, detailed conformational studies on this compound itself are sparse in the literature due to its instability. Studies on related, stable derivatives are more common. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Isatinate Anion

The following table provides predicted chemical shift ranges based on the analysis of structurally similar compounds and standard NMR principles. The exact values can vary based on solvent, concentration, and the specific counter-ion present.

Atom Type Nucleus Predicted Chemical Shift (δ) in ppm Notes
Aromatic Protons¹H6.5 - 7.5Complex multiplet pattern expected for the 1,2-disubstituted benzene ring.
Amine Protons¹H5.0 - 7.0 (broad)Shift and broadening are highly dependent on solvent and hydrogen exchange.
Carboxylate Carbonyl¹³C170 - 180The chemical shift for the carboxylate carbon (C=O).
Ketone Carbonyl¹³C190 - 200The chemical shift for the α-keto carbon (C=O).
Aromatic Carbons¹³C115 - 150Six distinct signals are expected for the carbons of the phenyl ring.

Applications of X-ray Crystallography for Solid-State Structural Determination (if applicable)

Obtaining single crystals of pure this compound suitable for X-ray crystallography is exceptionally challenging due to its rapid cyclization to isatin in the solid state. Therefore, structural information is derived from the analysis of stabilized forms, most notably from enzyme-product complexes.

A high-resolution crystal structure of isatin hydrolase with its product, isatinate, bound in the active site provides the most definitive view of the molecule's solid-state conformation (PDB ID: 4J0N, 4M8D, 5NNB). nih.govrcsb.orgrcsb.orgresearchgate.net In these structures, the isatinate anion is stabilized by interactions with the enzyme's active site residues and a coordinated metal ion.

The crystallographic data reveals key structural features:

The molecule is largely planar, with the carboxylate and α-keto groups adopting a specific orientation relative to the aminophenyl ring.

The geometry confirms the open-ring structure, with distinct bond lengths for the C-N bond of the aniline (B41778) moiety and no bond between the amine nitrogen and the carboxylate carbon.

The conformation is stabilized by an intramolecular hydrogen bond between one of the amine hydrogens and the oxygen of the adjacent α-keto group. This interaction likely contributes to the planarity of the molecule.

The structural details derived from crystallography are invaluable for understanding the molecule's reactivity and for designing stable analogues. It provides precise bond lengths, bond angles, and torsional angles that are not accessible through other methods.

Table 2: Selected Crystallographic Data for Isatinate Bound to Isatin Hydrolase (PDB ID: 5NNB)

Data extracted from the crystal structure of isatinate bound to Labrenzia aggregata isatin hydrolase at 1.9 Å resolution. researchgate.net

Parameter Atoms Involved Value
Bond LengthC(aromatic)-NH₂~1.37 Å
Bond LengthC(aromatic)-C(keto)~1.48 Å
Bond LengthC(keto)-C(carboxylate)~1.54 Å
Bond AngleC(aromatic)-C(keto)-C(carboxylate)~117°
Torsion AngleN-C(aromatic)-C(keto)-C(carboxylate)~ -6.5°

Theoretical and Computational Chemistry Studies on Isatinic Acid

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed examination of molecular orbitals, charge distribution, and bonding characteristics. These calculations provide a theoretical foundation for understanding the intrinsic properties of isatinic acid.

Density Functional Theory (DFT) has become a standard method for predicting the molecular properties of organic compounds due to its balance of accuracy and computational cost. bohrium.com For a molecule like this compound, DFT calculations can elucidate a range of electronic and geometric properties. Studies on the closely related isatin (B1672199) and its derivatives have extensively used DFT, typically with hybrid functionals like B3LYP and basis sets such as 6-311++G(d,p), to investigate their structures and electronic characteristics. uokerbala.edu.iqresearchgate.netkastamonu.edu.tr

These calculations can determine optimized molecular geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and key electronic parameters. medmedchem.com Important predicted properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. uokerbala.edu.iqresearchgate.net Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and are invaluable for predicting sites of electrophilic and nucleophilic attack. researchgate.net

While specific DFT data for this compound is not extensively published, the table below illustrates the typical molecular properties that would be calculated using a DFT approach, based on standard computational studies of similar molecules. researchgate.net

Predicted PropertyDescriptionTypical Method
Total Energy The total electronic energy of the molecule in its optimized geometry.B3LYP/6-311++G(d,p)
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.B3LYP/6-311++G(d,p)
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.B3LYP/6-311++G(d,p)
HOMO-LUMO Gap (ΔE) The energy difference between HOMO and LUMO, indicating chemical reactivity and stability.B3LYP/6-311++G(d,p)
Dipole Moment (µ) A measure of the overall polarity of the molecule.B3LYP/6-311++G(d,p)
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface, showing charge distribution.B3LYP/6-311++G(d,p)
This table is illustrative of the data generated from DFT calculations.

Computational chemistry is instrumental in mapping the detailed mechanisms of chemical reactions. By modeling the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the calculation of activation energies, providing a theoretical prediction of reaction rates and feasibility.

For this compound, this approach can be applied to understand its formation from the hydrolysis of isatin or its subsequent reactions. For example, the condensation of the potassium salt of this compound with compounds like urea (B33335) or guanidine (B92328) to form quinazoline (B50416) derivatives is a reaction that can be modeled computationally. researchgate.net Using DFT, the mechanism of such a condensation can be investigated step-by-step. researchgate.net The process involves locating the transition state structure for each elementary step and calculating its energy relative to the reactants. This analysis reveals the rate-determining step of the reaction and can explain how catalysts or changes in reaction conditions might influence the outcome. researchgate.net Such computational studies provide insights that are often difficult to obtain through experimental means alone. nih.gov

Density Functional Theory (DFT) Applications in Predicting Molecular Properties

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular interactions at the atomic level. researchgate.net

For this compound, which has been reported to exhibit high biological activity as a monoamine oxidase (MAO) inhibitor, MD simulations are essential for understanding its interaction with the enzyme's active site. acs.org A typical MD simulation would involve placing the this compound molecule (the ligand) into the binding pocket of the MAO protein. The system is then solvated in a water box and simulated for a period, often on the nanosecond to microsecond scale. researchgate.netmdpi.com

During the simulation, researchers can analyze:

Conformational Changes : How the structure of this compound and the protein's active site adapt to each other upon binding. bohrium.com

Intermolecular Interactions : The specific hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-protein complex. mdpi.com

Binding Stability : The root-mean-square deviation (RMSD) of the ligand and protein are monitored to assess the stability of the binding pose over time.

These simulations provide a dynamic picture of the binding event, helping to explain the affinity and selectivity of this compound for its biological target. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies (Methodological Focus)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (SPR) studies are computational methodologies that aim to build a statistical correlation between the chemical structure of a series of compounds and their biological activity or physical properties. nih.gov Given that this compound has demonstrated significant biological activity, it serves as a prime lead compound for QSAR studies. acs.orgresearchgate.net

The methodological approach to a QSAR study involves several key steps:

Data Set Assembly : A collection of structurally related molecules with experimentally measured biological activities (e.g., IC₅₀ values) is required. For this compound, this would involve synthesizing and testing a series of its derivatives.

Descriptor Calculation : For each molecule in the series, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), and electronic (e.g., HOMO/LUMO energies, partial charges) properties.

Model Building : Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to create a mathematical equation that relates a subset of the calculated descriptors to the observed biological activity. nih.gov

Model Validation : The predictive power of the QSAR model is rigorously tested. Internal validation techniques (like leave-one-out cross-validation) and external validation (using a test set of molecules not included in model training) are employed to ensure the model is robust and not overfitted. nih.govnih.gov

The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding synthetic efforts toward more potent compounds. The model also provides insight into which structural features are most important for activity. nih.gov

Descriptor ClassExample DescriptorsRelevance
Electronic HOMO/LUMO energies, Dipole moment, Partial chargesGovern electrostatic and orbital-controlled interactions.
Topological Wiener index, Kier & Hall connectivity indicesDescribe molecular size, shape, and branching.
Constitutional Molecular Weight, Number of H-bond donors/acceptorsBasic physicochemical properties related to bioavailability.
Quantum Chemical Total energy, Molar refractivityDerived from quantum calculations to describe polarizability and other properties.
This table provides examples of descriptor types used in QSAR/SPR model development.

Computational Prediction of Chemical Reactivity and Selectivity

Predicting how and where a molecule will react is a central goal of computational chemistry. For this compound, these predictions can guide its use in synthetic chemistry and help understand its metabolic fate.

The primary tools for this are derived from quantum chemical calculations, especially DFT. Reactivity can be understood through several key concepts:

Frontier Molecular Orbital (FMO) Theory : The shapes and energies of the HOMO and LUMO are analyzed. The HOMO indicates regions of the molecule likely to be attacked by electrophiles, while the LUMO indicates regions susceptible to nucleophilic attack. medmedchem.com

Molecular Electrostatic Potential (MEP) : The MEP map provides a visual guide to reactivity. Regions of negative potential (typically colored red or yellow) are electron-rich and are sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. researchgate.net

Fukui Functions : These are more advanced reactivity indices derived from DFT that quantify the change in electron density when an electron is added or removed, providing a more precise prediction of the most reactive sites for nucleophilic, electrophilic, and radical attacks.

These methods can predict the regioselectivity and chemoselectivity of reactions involving this compound. For instance, in the condensation reactions it undergoes, these computational tools can predict which carbonyl group is more reactive or which site on the aromatic ring is most susceptible to electrophilic substitution. researchgate.netrsc.org This predictive power allows for the rational design of synthetic pathways and the anticipation of potential side products.

Environmental and Biochemical Roles of Isatinic Acid

Function as a Metabolic Intermediate in Microbial Pathways

Isatinic acid, or (2-aminophenyl)(oxo)acetic acid, serves as a transient but crucial intermediate in the metabolic pathways of various microorganisms. ebi.ac.uk It appears primarily during the bacterial breakdown of indole (B1671886) and its derivatives, most notably indole-3-acetic acid (IAA), a significant plant hormone. asm.orgoup.com Several bacterial genera, including Bradyrhizobium, Pseudomonas, Alcaligenes, and Achromobacter, have been identified to route their degradation of indole-containing compounds through an isatin-dependent pathway where this compound is a key metabolite. oup.comscispace.comresearchgate.net

In these microbial pathways, the degradation sequence generally involves the oxidation of an indole derivative to isatin (B1672199). asm.orgscispace.com Isatin is then hydrolyzed, leading to the opening of its heterocyclic ring to form this compound. asm.orgresearchgate.net This function as an intermediate is central to the catabolism of these compounds, allowing microbes to break down complex heterocyclic structures into simpler molecules that can be funneled into central metabolism. oup.comnih.gov For instance, research on Bradyrhizobium japonicum has detailed a pathway where IAA is metabolized via dioxindole-3-acetic acid, dioxindole, and isatin, which is then hydrolyzed through this compound to form anthranilic acid. asm.orgnih.govdntb.gov.ua

Table 1: Microbial Species Involved in this compound Metabolism

Microorganism Substrate Degraded Pathway Reference
Bradyrhizobium japonicum Indole-3-Acetic Acid (IAA) IAA → Dioxindole-3-acetic acid → Dioxindole → Isatin → this compound → Anthranilic acid asm.org, oup.com
Pseudomonas sp. strain ST-200 Indole Indole → Isatin → this compound scispace.com
Alcaligenes sp. Indole Indole → Indoxyl → Isatin → this compound → Anthranilic acid → Gentisic acid scispace.com, nih.gov
Achromobacter xylosoxidans N4 Isatin Isatin → this compound → Anthranilic acid researchgate.net
Variovorax paradoxus CL14 Indole-3-Acetic Acid (IAA) IAA → ... → Dioxindole → Isatin → this compound → Anthranilic acid nih.gov, lbl.gov
Pseudomonas putida 1290 Indole-3-Acetic Acid (IAA) IAA → ... → Isatin → this compound → Anthranilic acid nih.gov

The formation of this compound from isatin is a hydrolytic reaction catalyzed by a specific enzyme system. The primary enzyme identified as responsible for this conversion is isatin hydrolase (also referred to as isatin amidohydrolase). genome.jpconicet.gov.ar This enzyme facilitates the cleavage of the amide bond within the isatin ring structure, leading to the formation of this compound. Studies have shown that this enzymatic conversion occurs much more rapidly in the presence of bacteria compared to the spontaneous hydrolysis of isatin in a buffer solution. asm.org

Isatin hydrolase, classified under EC number 3.5.2.20, has been found in several bacterial species and is a key component of the IAA degradation machinery. genome.jp Research indicates that the enzyme requires the divalent cation Manganese (Mn2+) as a cofactor for its catalytic activity. genome.jp The crystal structure of isatin hydrolase has been studied, revealing features such as a proton wire and a water channel that are integral to its catalytic mechanism. genome.jp In the degradation pathway of IAA in Bradyrhizobium japonicum, researchers have suggested the involvement of both an isatin reductase and an isatin amidohydrolase. conicet.gov.ar

The metabolic pathway involving this compound plays a significant role in major biogeochemical cycles, particularly nutrient cycling and the degradation of xenobiotics. Microorganisms capable of breaking down IAA can utilize this plant hormone as a sole source of carbon and energy. oup.com This catabolic activity is a vital aspect of nutrient cycling in soil and plant-associated environments, as it helps regulate the levels of a potent signaling molecule while recycling carbon and nitrogen from the degraded compound. oup.comresearchgate.net

Furthermore, indole and its derivatives can be considered environmental pollutants, often found in industrial wastewater and as byproducts of protein metabolism. scispace.com The microbial degradation of these xenobiotic compounds is crucial for environmental bioremediation. ebi.ac.ukpageplace.de The pathway that proceeds via isatin and this compound is one of the established routes for the mineralization of these potentially toxic compounds. scispace.comacs.org For example, Achromobacter xylosoxidans N4, isolated from denim-manufacturing mill sludge, can effectively degrade isatin (an oxidative product of indigo (B80030) dye) and its metabolite anthranilic acid, highlighting the pathway's relevance in treating industrial effluents. researchgate.net The breakdown of these compounds prevents their accumulation and mitigates their potential toxicity to other organisms. semanticscholar.org

Elucidation of Enzyme Systems Involved in this compound Metabolism

Chemical Linkage between Indole Metabolism and Anthranilic Acid Pathways

This compound serves as the definitive chemical bridge connecting the metabolism of indole compounds to the well-established anthranilic acid degradation pathway. asm.orgscispace.com In numerous bacteria, the catabolism of indole or IAA involves the initial oxidative cleavage of the indole ring system to form isatin. oup.comfrontiersin.org The subsequent hydrolysis of isatin yields the unstable intermediate, this compound. asm.orgresearchgate.net

This is a critical juncture in the metabolic sequence. This compound is readily converted, either spontaneously or enzymatically, to anthranilic acid (2-aminobenzoic acid). asm.orgacs.org Once formed, anthranilic acid is a substrate for further degradation through various aromatic catabolic pathways. scispace.com A common route involves the hydroxylation of anthranilic acid to produce catechol or gentisic acid. oup.comscispace.com These catecholic intermediates are then susceptible to ring cleavage by dioxygenase enzymes, which opens up the aromatic ring and funnels the resulting aliphatic products into central metabolic cycles like the β-ketoadipate pathway. oup.comnih.gov Therefore, the formation and subsequent breakdown of this compound provide a direct entry point for the carbon and nitrogen from complex indole structures into primary microbial metabolism. asm.orgoup.com

Significance in Plant-Microbe Chemical Communication and Root Development Processes

The metabolic pathway involving this compound is of profound importance in the chemical dialogue between plants and microbes, particularly in the context of root development. unc.edu The plant hormone IAA (auxin) is a master regulator of plant growth, but high concentrations can be inhibitory, causing stunting of primary roots. nih.govunc.edu Many soil and plant-associated bacteria have evolved the ability to degrade IAA, thereby modulating its concentration in the plant's environment. nih.govunc.edu

This bacterial degradation of IAA, which proceeds through the this compound intermediate in what is known as the iad-like pathway, functions as a form of "signal interference". nih.govlbl.govunc.edu By catabolizing excess IAA, these microbes can protect plant roots from its inhibitory effects, promoting normal root elongation and development. nih.govunc.edu For example, bacteria from the genus Variovorax utilize this degradation pathway to rescue Arabidopsis roots from growth inhibition caused by high auxin levels. lbl.govunc.edu The ability of these bacteria to act as a "sink" for IAA is a key ecological function that helps maintain plant health and shapes the microbial community structure in the rhizosphere. nih.govnih.gov While isatin itself has been shown to act as an auxin precursor affecting plant tissue culture, the primary significance of this compound in this context is as an intermediate in the microbial modulation of a critical plant developmental signal. lbl.govnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name Synonym(s) Chemical Formula
This compound (2-aminophenyl)(oxo)acetic acid; o-aminophenylglyoxylic acid C₈H₇NO₃
Indole-3-Acetic Acid IAA; Auxin C₁₀H₉NO₂
Isatin 1H-indole-2,3-dione C₈H₅NO₂
Anthranilic acid 2-aminobenzoic acid C₇H₇NO₂
Dioxindole-3-acetic acid DOAA C₁₀H₉NO₄
Dioxindole C₈H₇NO₂
Indole C₈H₇N
Indoxyl C₈H₇NO
Gentisic acid C₇H₆O₄
Catechol C₆H₆O₂

Future Directions and Emerging Research Avenues in Isatinic Acid Chemistry

Development of Green Chemistry Approaches for Isatinic Acid Synthesis

The traditional synthesis of isatin (B1672199), the direct precursor to this compound, often involves methods like the Sandmeyer process, which utilizes harsh reagents and conditions. sinocurechem.comnih.gov Modern chemistry is increasingly focused on developing environmentally benign synthetic routes. The future of this compound synthesis is intrinsically linked to the greening of isatin production. Key areas of development include:

Catalytic Methods: Research is moving towards the use of eco-friendly and reusable catalysts to replace stoichiometric harsh reagents like chromic acid or nitric acid used in the historical oxidation of indigo (B80030). sinocurechem.comresearchtrend.net For instance, the use of ruthenium catalysts in aldol (B89426) reactions of isatins demonstrates a move towards lower catalyst loading and higher efficiency. researchtrend.net

Alternative Energy Sources: Microwave-assisted and ultrasound-irradiated syntheses are emerging as powerful tools to accelerate reactions, often leading to higher yields and shorter reaction times with reduced energy consumption and minimal waste generation. sinocurechem.comresearchtrend.net

Benign Solvent Systems: The use of water or solvent-free conditions is a cornerstone of green chemistry. rsc.org Future protocols will likely focus on adapting existing syntheses of isatin derivatives to aqueous media, minimizing the reliance on volatile and often toxic organic solvents. rsc.org

These green approaches, once optimized for isatin, can be directly applied to the production of this compound through subsequent hydrolysis, making the entire process more sustainable and economically viable.

Exploration of Undiscovered Reactivity Profiles for Novel Compound Synthesis

This compound's structure, featuring both an amino group and an α-keto acid moiety, presents a rich landscape for chemical transformations that remains partially unexplored. While its cyclization to isatin is its most well-known reaction, future research will likely focus on harnessing its unique bifunctionality to construct novel molecular architectures. sciepub.com

Key avenues for exploration include:

Multicomponent Reactions (MCRs): this compound is an ideal candidate for MCRs, where multiple starting materials react in a single step to form complex products. uevora.ptmdpi.com Engaging the amino and keto-acid functionalities in one-pot reactions could provide rapid access to diverse heterocyclic libraries, such as quinazolines and other fused systems. For example, the condensation of the potassium salt of this compound with urea (B33335) or guanidine (B92328) yields 2-hydroxyquinazoline-4-carboxylic acid and 2-aminoquinazoline-4-carboxylic acid, respectively, in excellent yields. researchgate.net

Ring-Expansion and Rearrangement Reactions: The isatin scaffold, from which this compound is derived, is known to undergo ring-expansion reactions. nih.gov Investigating analogous transformations starting from this compound or its derivatives could lead to the discovery of new medium-sized or macrocyclic heterocyclic systems with unique properties.

Asymmetric Catalysis: The development of catalytic asymmetric reactions to control the stereochemistry of products derived from this compound will be a significant area of focus. This would be particularly valuable for synthesizing chiral molecules with potential biological activity.

Table 1: Examples of Novel Compound Synthesis from this compound Reactivity

Reactant(s) Reaction Type Product Class Potential Significance Reference(s)
This compound potassium salt, Urea Condensation Quinazoline (B50416) Synthesis of heterocyclic compounds researchgate.net
This compound potassium salt, Guanidine Condensation Quinazoline Synthesis of heterocyclic compounds researchgate.net
Isatins, α-Amino acids, Alkenes 1,3-Dipolar Cycloaddition Spiropyrrolidine oxindoles Access to complex, biologically relevant scaffolds mdpi.com

Integration of Advanced Artificial Intelligence and Machine Learning in Reaction Prediction

The complexity of chemical reactions involving multifunctional molecules like this compound presents a significant challenge for traditional discovery methods. Artificial intelligence (AI) and machine learning (ML) are set to revolutionize this landscape by providing powerful predictive tools. ijsea.com

Future applications in this compound chemistry include:

Reaction Outcome and Yield Prediction: AI models, particularly graph neural networks (GNNs) and transformers, can be trained on large datasets of chemical reactions to predict the likely products, yields, and optimal conditions for reactions involving this compound. ijsea.comdeepchem.io This can significantly reduce the time and cost associated with experimental trial-and-error. deepchem.iosciencedaily.com

Retrosynthetic Analysis: AI tools can perform retrosynthesis, working backward from a desired target molecule to identify potential synthetic pathways starting from simpler precursors like this compound. deepchem.io

Discovery of Novel Reactivity: By analyzing vast chemical spaces and predicting reaction feasibility, ML algorithms may uncover non-intuitive reaction pathways and novel reactivity profiles for this compound that have not been considered by human chemists. bioengineer.org The integration of AI with automated robotic platforms could further accelerate the testing and validation of these predictions. ijsea.com

While these tools are still developing, their integration into the research workflow will undoubtedly accelerate the pace of discovery in this compound chemistry. nih.gov

Applications in Materials Science and Engineering

The unique chemical structure of this compound makes it an attractive building block for the creation of advanced functional materials. sinocurechem.com Its derivatives have already shown promise as fluorescent sensors and corrosion inhibitors. nih.gov

Emerging applications for this compound itself include:

Monomer for Functional Polymers: this compound, possessing both an amine and a carboxylic acid, is a prime candidate for use as an AB-type monomer in step-growth polymerizations to create novel polyamides. The aromatic backbone and the pendant carboxylic acid group (from the α-keto acid moiety) could impart unique properties such as thermal stability, specific solubility, and sites for further functionalization. Furthermore, isatinic anhydride (B1165640) has been cited as a potential stabilizer for halogenated polymers like PVC. google.com

Precursor for Advanced Sensors: The isatin core is known to be a component of fluorescent probes. nih.gov this compound can serve as a precursor to design and synthesize novel chemosensors. The amino and carboxylic acid groups can act as binding sites for specific analytes (e.g., metal ions), while the aromatic system can be tailored to produce a fluorescent or colorimetric response upon binding.

Table 2: Potential Applications of this compound in Materials Science

Application Area Role of this compound Potential Properties of Resulting Material Reference(s)
Polymer Chemistry AB-type monomer Thermal stability, controlled solubility, post-polymerization functionalization google.com
Polymer Additives Precursor to isatinic anhydride Stabilizer for halogenated polymers (e.g., PVC) google.com
Sensor Technology Precursor for chemosensors Selective detection of metal ions or other analytes via fluorescence or colorimetry nih.gov
Corrosion Inhibition Precursor to corrosion inhibitors Formation of protective films on metal surfaces in acidic environments nih.govmdpi.com

Interdisciplinary Research at the Interface of Organic Chemistry and Environmental Science

The intersection of organic synthesis and environmental science offers fertile ground for new discoveries related to this compound. Its presence in natural systems and the environmental applications of its derivatives highlight its relevance beyond the traditional laboratory setting.

Key interdisciplinary research areas include:

Bioremediation and Microbial Degradation: this compound has been identified as a key intermediate in the microbial degradation pathway of indole-3-acetic acid (IAA), a prevalent plant hormone. lbl.govnih.gov Further research into this pathway could uncover new bacterial strains or enzymes capable of degrading indole-containing environmental pollutants. Understanding this natural process has implications for soil ecology and the development of bioremediation strategies. lbl.gov

Development of Eco-Friendly Materials: As noted, isatin-based compounds are effective corrosion inhibitors. nih.govmdpi.com Future work will focus on designing and synthesizing this compound derivatives that are not only highly effective but also biodegradable and non-toxic, providing green alternatives to conventional corrosion inhibitors.

Plant-Microbe Interactions: The role of this compound in the chemical communication between plants and soil microorganisms is an emerging field. lbl.gov Investigating how this compound and its metabolic neighbors influence plant growth and defense mechanisms could lead to the development of novel, naturally-derived products for enhancing crop productivity and resilience. lbl.gov

Table 3: Interdisciplinary Research Focus for this compound

Research Area Role of this compound Scientific Goal Reference(s)
Microbial Metabolism Intermediate in IAA degradation Elucidate bacterial degradation pathways for indolic compounds lbl.govnih.gov
Environmental Chemistry Precursor to "green" corrosion inhibitors Develop effective, biodegradable, and non-toxic anti-corrosion agents nih.govmdpi.com
Agricultural Science Modulator in plant-microbe signaling Understand and harness chemical signals to improve crop health and productivity lbl.gov

Q & A

Q. What are the primary methods for synthesizing and characterizing isatinic acid in laboratory settings?

this compound (2-aminophenyl glyoxylic acid) is typically synthesized via hydrolysis of isatin under controlled buffer conditions. For example, dissolving isatin in phosphate buffer (pH ~7.4) facilitates its conversion to this compound, accelerated by bacterial activity . Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H and ¹³C NMR peaks for the aminophenyl and glyoxylic acid moieties) and mass spectrometry (MS) for molecular weight validation (e.g., m/z signals corresponding to C₈H₇NO₃). Ensure purity via high-performance liquid chromatography (HPLC) with UV detection at 250–300 nm, as this compound exhibits distinct absorption bands in this range .

Q. Which analytical techniques are most reliable for detecting this compound in microbial degradation studies?

  • HPLC-MS : Use reverse-phase HPLC coupled with electrospray ionization (ESI)-MS to track degradation intermediates. For instance, in Bradyrhizobium japonicum studies, Cl-isatin NH₄⁺ adducts (m/z 165 [M+NH₄]⁺) were detected instead of free this compound due to its spontaneous oxidation during analysis .
  • UV Spectroscopy : Monitor loss of indole-specific UV absorbance (e.g., ~280 nm) to confirm indole ring cleavage, a hallmark of this compound formation .
  • Conventional MS : Employ MS-mass spectroscopy to identify fragmentation patterns (e.g., [M−H₂O]⁺, [M−CO]⁺) consistent with this compound derivatives .

Advanced Research Questions

Q. How can researchers elucidate the metabolic pathways involving this compound in microbial systems?

  • Isotopic Labeling : Use ¹³C-labeled IAA or isatin to trace metabolic flux. For example, track ¹³C incorporation into anthranilic acid (a downstream metabolite of this compound) via GC-MS .
  • Genetic Knockouts : Compare degradation efficiency in wild-type vs. mutant bacterial strains (e.g., B. japonicum 110 vs. 61A24) to identify enzymes like oxygenases or hydrolases critical for pathway progression .
  • Time-Course Experiments : Analyze intermediate accumulation using HPLC-MS at varying incubation periods to map sequential steps (e.g., IAA → dioxindole-3-acetic acid → this compound → anthranilic acid) .

Q. What experimental strategies address contradictions in detecting this compound via HPLC-MS?

Discrepancies arise due to this compound's instability under analytical conditions. To mitigate:

  • Derivatization : Stabilize this compound by forming methyl esters or silylated derivatives before MS analysis.
  • Alternative Buffers : Test non-phosphate buffers (e.g., Tris-HCl) to slow hydrolysis and reduce spontaneous oxidation.
  • Adduct Monitoring : Focus on NH₄⁺ or Na⁺ adducts (e.g., m/z 165 for Cl-isatin) as proxies for this compound presence .

Q. How does pH influence the stability and downstream conversion of this compound?

  • Acidic Conditions : this compound rapidly converts to anthranilic acid (e.g., in Klebsiella studies at pH <5) . Use pH-controlled incubations with HPLC monitoring to quantify degradation rates.
  • Neutral/Alkaline Conditions : Stabilize this compound by maintaining pH >7.0, but note bacterial activity may accelerate hydrolysis .

Methodological Considerations

Q. What protocols ensure reproducibility in studying this compound’s role in indole derivative degradation?

  • Detailed Documentation : Report buffer composition, bacterial strain specifics (e.g., B. japonicum strain 110), and incubation conditions (temperature, O₂ levels) per guidelines in and .
  • Control Experiments : Include abiotic controls (no bacteria) to distinguish enzymatic vs. non-enzymatic hydrolysis .
  • Data Validation : Use triplicate samples and statistical tests (e.g., ANOVA) to confirm significance of metabolite concentration changes .

Q. How can researchers resolve conflicting data on this compound’s intermediate role across bacterial species?

  • Comparative Studies : Parallel experiments with B. japonicum and Klebsiella strains under identical conditions to assess pathway divergence.
  • Meta-Analysis : Cross-reference findings with prior studies (e.g., Egebo et al.’s proposed indole ring-opening mechanism ) to identify species-specific enzymatic machinery.

Data Presentation and Reporting

  • Tables : Include retention times, m/z values, and UV spectral data for key intermediates (Example Table 1).
  • Supplemental Materials : Provide raw HPLC-MS chromatograms and NMR spectra per guidelines.

Table 1. Key Analytical Parameters for this compound and Related Metabolites

CompoundRetention Time (min)m/z ([M+H]⁺)UV λmax (nm)
This compound8.2180250, 290
Anthranilic acid10.5138270, 310
Cl-Isatin (NH₄⁺)9.8165260, 300

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.